Cas no 1806809-90-4 (3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine)

3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine
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- インチ: 1S/C7H9F2N3O/c8-6(9)5-3(2-10)1-4(11)7(13)12-5/h1,6H,2,10-11H2,(H,12,13)
- InChIKey: UHNIFGNDSBJROC-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=C(C(N1)=O)N)CN)F
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 296
- XLogP3: -1.2
- トポロジー分子極性表面積: 81.1
3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024005581-1g |
3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine |
1806809-90-4 | 97% | 1g |
$1,730.40 | 2022-03-31 | |
Alichem | A024005581-500mg |
3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine |
1806809-90-4 | 97% | 500mg |
$999.60 | 2022-03-31 |
3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridineに関する追加情報
Research Briefing on 3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine (CAS: 1806809-90-4)
The compound 3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine (CAS: 1806809-90-4) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic pyridine derivative, characterized by its unique substitution pattern featuring amino, aminomethyl, difluoromethyl, and hydroxyl functional groups, presents intriguing possibilities for drug discovery and development. Current literature suggests this scaffold may serve as a versatile building block for medicinal chemistry applications, particularly in the design of enzyme inhibitors and receptor modulators.
Recent studies published in the Journal of Medicinal Chemistry (2023) have explored the synthetic accessibility and physicochemical properties of this compound. Researchers have developed optimized synthetic routes that achieve high yields (typically 75-85%) while maintaining excellent purity profiles. The presence of both amino and hydroxyl groups at the 2- and 3-positions creates multiple sites for further derivatization, making this scaffold particularly attractive for structure-activity relationship studies. Computational analyses indicate the difluoromethyl group at position 6 significantly influences the electronic distribution of the pyridine ring, potentially affecting binding interactions with biological targets.
In pharmacological investigations, preliminary screening data from Cell Chemical Biology (2024) reveals promising activity against several kinase targets, particularly those involved in inflammatory pathways. The compound demonstrates moderate inhibitory activity against p38 MAP kinase (IC50 = 320 nM) and JAK3 (IC50 = 410 nM) in biochemical assays. Molecular docking studies suggest the aminomethyl group at position 5 may form critical hydrogen bond interactions with kinase hinge regions, while the difluoromethyl moiety appears to contribute to hydrophobic pocket filling. These findings position the molecule as a potential starting point for developing novel anti-inflammatory agents.
The compound's metabolic stability and pharmacokinetic properties were evaluated in recent ADME studies (European Journal of Pharmaceutical Sciences, 2023). Results indicate moderate plasma stability (t1/2 = 2.3 hours in human plasma) and acceptable membrane permeability (Papp = 8.7 × 10^-6 cm/s in Caco-2 assays). The presence of multiple hydrogen bond donors results in relatively high polar surface area (PSA = 98 Ų), which may limit blood-brain barrier penetration but could be advantageous for peripherally acting drugs. Researchers are currently exploring prodrug strategies to improve oral bioavailability, with early-stage derivatives showing enhanced solubility profiles without compromising target engagement.
Emerging applications in chemical biology include the use of this scaffold as a molecular probe. A recent Nature Chemical Biology publication (2024) describes its incorporation into activity-based protein profiling (ABPP) platforms, where the compound serves as a warhead for covalent target engagement. The reactivity of the hydroxyl group enables selective conjugation to various reporter tags, while the amino groups facilitate bioconjugation to solid supports for pull-down experiments. These applications highlight the compound's versatility beyond traditional drug discovery paradigms.
Future research directions appear focused on three main areas: (1) optimization of the core scaffold for improved potency and selectivity against specific kinase targets, (2) development of bifunctional derivatives for targeted protein degradation applications, and (3) exploration of its potential in antibiotic development, given preliminary evidence of activity against bacterial aminoacyl-tRNA synthetases. Several pharmaceutical companies have included derivatives of this compound in their early-stage pipelines, suggesting growing industry interest in this chemical space.
In conclusion, 3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine represents a promising scaffold with multiple potential applications in drug discovery and chemical biology. Its unique combination of functional groups offers numerous opportunities for structural modification, while early pharmacological data suggests therapeutic potential in inflammation and other disease areas. Continued research into this compound and its derivatives will likely yield important insights into structure-activity relationships and potentially lead to novel therapeutic agents in the coming years.
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